molecular formula C15H10N2O2 B2543103 2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile CAS No. 118733-99-6

2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile

Cat. No.: B2543103
CAS No.: 118733-99-6
M. Wt: 250.257
InChI Key: ITIUOCZDNPTFMJ-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile (CAS 118733-99-6) is a chemical compound built on the chromenopyridine scaffold, a privileged structure in medicinal chemistry known for its diverse biological potential . This scaffold is a fusion of chromene and pyridine moieties, both of which are prevalent in numerous natural products and FDA-approved drugs, underscoring its significance in drug discovery . The chromenopyridine core is a key structural component in several pharmacologically active molecules. For instance, the FDA-approved drug Amlexanox is a chromenopyridine derivative used clinically, highlighting the therapeutic relevance of this structural class . Research into chromenopyridine analogues has identified potent inhibitors of kinases such as TANK-binding kinase 1 (TBK1) and inhibitor of nuclear factor kappa-B kinase subunit epsilon (IKKε) . These kinases are implicated in metabolic diseases, and their inhibition has been shown to promote weight loss and improve insulin sensitivity in pre-clinical models of obesity . Compounds based on this scaffold have also been investigated for a range of other biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

2,4-dimethyl-5-oxochromeno[3,4-c]pyridine-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2/c1-8-11(7-16)14-10-5-3-4-6-12(10)19-15(18)13(14)9(2)17-8/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITIUOCZDNPTFMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C(=N1)C)C(=O)OC3=CC=CC=C32)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of salicylaldehyde with 2-aminoprop-1-ene-1,1,3-tricarbonitrile in the presence of a base such as pyridine . The reaction is usually carried out in an ethanol-pyridine mixture at room temperature, leading to the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce alkyl or aryl groups at specific positions on the chromeno-pyridine ring.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
The compound is being investigated for its role as a pharmacophore in drug development. Its unique fused chromeno-pyridine structure allows for interaction with diverse biological targets, making it a candidate for the development of novel therapeutics. Studies have indicated that derivatives of this compound exhibit promising antimicrobial and anticancer properties, suggesting potential applications in treating infections and cancerous conditions .

Mechanism of Action
The mechanism by which 2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile exerts its effects involves interactions with specific enzymes or receptors. For instance, it may inhibit enzymes involved in disease processes, thereby modulating biological pathways and exerting therapeutic effects .

Materials Science

Electronic and Optical Properties
Research into the material properties of this compound has shown its potential use in developing new materials with specific electronic or optical characteristics. The compound's unique structure may contribute to enhanced performance in applications such as organic light-emitting diodes (OLEDs) and photovoltaic devices .

Biological Studies

Antimicrobial and Anticancer Activity
Several studies have focused on the biological activity of this compound. For example, research has demonstrated its effectiveness against various bacterial strains and cancer cell lines. The compound's derivatives have been synthesized to enhance these biological activities through structural modifications .

Data Table: Summary of Research Findings

Application AreaKey FindingsReferences
Medicinal ChemistryExhibits antimicrobial and anticancer properties; potential drug development candidate
Materials SciencePromising for electronic and optical applications; potential use in OLEDs
Biological StudiesEffective against bacterial strains; shows activity against cancer cell lines

Case Studies

  • Anticancer Activity Study
    In a recent study, derivatives of this compound were tested against various cancer cell lines. The results indicated significant cytotoxic effects, particularly in breast and lung cancer models. The study highlighted the importance of structural modifications to enhance potency .
  • Synthesis and Characterization
    A comprehensive synthesis approach was developed for producing ethyl-substituted derivatives of the compound using a one-pot method involving salicylaldehyde and other reagents. The synthesized compounds were characterized using NMR spectroscopy and mass spectrometry to confirm their structures and yields .

Mechanism of Action

The mechanism by which 2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed effects. For example, the compound may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Core Chromeno-Pyridine Derivatives

Compound Name Substituents Key Structural Features Reference
This compound 2,4-dimethyl, 5-oxo, 1-cyano Compact structure with electron-withdrawing groups N/A
3,3'-(4,4'-Sulfonylbis(4,1-phenylene))bis(2-amino-4,5-dioxo-chromeno-pyridine) Dual chromeno-pyridine units linked via sulfonyl bridge Extended conjugation, enhanced rigidity
5-Phenyl-2-piperidino-5H-chromeno[3,4-c]pyridine-1-carbonitrile (4e) 5-phenyl, 2-piperidino, 1-cyano Bulky aryl/amine substituents
2,4-Diamino-5-oxo-5H-benzo[5,6]chromeno[3,4-c]pyridine-1-carbonitrile (14) Benzo-fused ring, 5-oxo, 2,4-diamino Expanded aromatic system with amino groups

Key Observations :

  • Substituent Effects: Methyl and oxo groups in the target compound reduce steric hindrance compared to bulkier aryl or piperidino groups in derivatives like 4e .
  • Bioactivity: Amino and sulfonyl groups in analogs correlate with improved anticancer activity due to hydrogen bonding and enzyme inhibition .

Physicochemical Properties

Melting Points and Solubility

Compound Name Melting Point (°C) Solubility Insights Reference
This compound Not reported Likely moderate solubility in polar aprotic solvents N/A
3,3'-(4,4'-Sulfonylbis)bis(2-amino-4,5-dioxo-chromeno-pyridine) >360 Low solubility due to high molecular rigidity
9-Chloro-5-(4′-methoxyphenyl)-2-piperidino-5H-chromeno... (4c) 167 Improved solubility from methoxy group
5-Phenyl-2-piperidino-5H-chromeno[3,4-c]pyridine-1-carbonitrile (4e) 161 Moderate solubility influenced by piperidino

Key Observations :

  • Polar Groups: Methoxy and amino substituents enhance solubility in polar solvents .
  • High Melting Points : Sulfonyl-bridged derivatives exhibit extreme thermal stability (>360°C), likely due to strong intermolecular interactions .

Anticancer Activity (IC₅₀ Values)

Compound Name IC₅₀ (MCF7 Breast Cancer) Mechanism Insights Reference
3,3'-(4,4'-Sulfonylbis)bis(2-amino-4,5-dioxo-chromeno-pyridine) <1 µM Ubiquitin ligase and arginine methyltransferase inhibition
Doxorubicin (Control) ~2 µM DNA intercalation
This compound Not tested Predicted moderate activity based on analogs N/A

Key Observations :

  • Sulfonyl-Bridged Derivatives : Exhibit superior potency (IC₅₀ <1 µM) compared to doxorubicin, attributed to dual enzyme inhibition .
  • Amino Groups: Derivatives with amino substituents (e.g., compound 14) show enhanced binding to biological targets via hydrogen bonding .

Reaction Yields and Conditions

Compound Name Synthetic Method Yield (%) Key Reagents/Conditions Reference
3,3'-(4,4'-Sulfonylbis)bis(2-amino-4,5-dioxo-chromeno-pyridine) MCR with dapsone derivatives 75–77 Dapsone, aldehydes, nitriles, acetic acid
2,4-Diamino-5-(5-amino-3-oxo-pyrazol-4-yl)-5H-chromeno[2,3-b]pyridine-3-cyano One-pot MCR 60–70 Salicylaldehyde, malononitrile dimer, DMSO
5-Phenyl-2-piperidino-5H-chromeno[3,4-c]pyridine-1-carbonitrile (4e) Piperidine substitution 80–85 Piperidine, chloro derivatives, K₂CO₃

Key Observations :

  • Multicomponent Reactions (MCRs): Efficient for constructing chromeno-pyridine cores but sensitive to substituent steric effects .
  • Piperidino Derivatives: High yields (80–85%) achievable via nucleophilic substitution .

Biological Activity

2,4-Dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile is a heterocyclic compound characterized by its unique fused chromeno-pyridine structure. This compound has garnered attention in medicinal chemistry and biological research due to its potential therapeutic properties. This article reviews its biological activity, focusing on its mechanisms of action, potential applications, and relevant case studies.

  • IUPAC Name : 2,4-dimethyl-5-oxochromeno[3,4-c]pyridine-1-carbonitrile
  • Molecular Formula : C15H10N2O2
  • Molecular Weight : 250.25 g/mol
  • CAS Number : 118733-99-6

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound has been shown to inhibit several key enzymes involved in neurodegenerative diseases. For instance, it acts as a potent inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in the pathophysiology of Alzheimer's disease .
  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which may help mitigate oxidative stress in neuronal cells. This effect is particularly relevant in neuroprotection against amyloid-beta-induced toxicity .
  • Antimicrobial Properties : Preliminary studies indicate that this compound possesses antimicrobial activity against various strains of bacteria and fungi, suggesting potential applications in treating infections .

Table 1: Biological Activities of this compound

Activity Type Target/Organism IC50 Value (µM) Notes
AChE InhibitionHuman Acetylcholinesterase0.08Potent inhibitor compared to rivastigmine
BuChE InhibitionHuman Butyrylcholinesterase0.14Significant activity noted
MAO-B InhibitionMonoamine Oxidase B0.74Effective neuroprotective agent
Antimicrobial ActivityE. coliVariableEffective against Gram-positive and Gram-negative bacteria

Case Study 1: Neuroprotective Effects

A study explored the neuroprotective effects of this compound on SH-SY5Y human neuroblastoma cells. The results demonstrated that the compound significantly improved cell viability in the presence of amyloid-beta peptide and reduced oxidative stress markers .

Case Study 2: Antimicrobial Evaluation

In a separate evaluation of antimicrobial properties, various derivatives of chromeno-pyridine compounds were synthesized and tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited high inhibitory effects against these pathogens, supporting the potential use of this class of compounds in developing new antimicrobial agents .

Q & A

Q. What are the standard synthetic routes for 2,4-dimethyl-5-oxo-5H-chromeno[3,4-c]pyridine-1-carbonitrile?

The compound is typically synthesized via condensation reactions involving salicylaldehyde derivatives and malononitrile, followed by cyclization. For example:

  • Method A : Reacting 2-aminochromene derivatives with malononitrile in ethanol under basic conditions (e.g., triethylamine) yields intermediates that cyclize to form the chromenopyridine core .
  • Method B : Using ammonium acetate as a catalyst in ethanol with substituted salicylaldehydes and malononitrile achieves cyclization, followed by hydrolysis (e.g., HCl treatment) to introduce oxo groups .
    Key Analytical Validation : Confirm success via IR (C≡N stretch at ~2200 cm⁻¹, C=O at ~1660 cm⁻¹) and NMR (distinct aromatic and methyl proton signals) .

Q. How is the structure of this compound validated experimentally?

Structural confirmation relies on a combination of:

  • Elemental analysis : Matches calculated C, H, N, and Br (if substituted) percentages .
  • Spectroscopy :
    • IR : Peaks for -C≡N (2200 cm⁻¹), -C=O (1660–1740 cm⁻¹), and NH/OH (3160–3460 cm⁻¹) .
    • ¹H/¹³C NMR : Aromatic protons (δ 6.5–8.0 ppm), methyl groups (δ 2.0–2.5 ppm), and quaternary carbons .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 428–430 for brominated derivatives) .

Advanced Research Questions

Q. How do substituents on the aromatic ring influence synthesis outcomes?

Electron-donating (e.g., -OCH₃) or electron-withdrawing (e.g., -NO₂) groups on salicylaldehydes affect reaction kinetics and regioselectivity:

  • Electron-withdrawing groups accelerate cyclization but may require harsher conditions (e.g., glacial acetic acid) to avoid side products .
  • Bulky substituents (e.g., 2,6-dichlorophenyl) can sterically hinder malononitrile addition, reducing yields unless excess reagent is used .
    Example : 7-Nitro-substituted derivatives show delayed cyclization but improved thermal stability compared to methyl-substituted analogs .

Q. How should researchers address contradictions in spectral data during characterization?

Discrepancies often arise from tautomerism or time-dependent degradation:

  • Tautomerism : The imino group in intermediates (e.g., compound 13 in Scheme 2, ) may hydrolyze to oxo groups, altering NMR/IR profiles. Monitor reaction progress via in situ NMR to track such transitions .
  • Degradation : Chromenopyridines with labile substituents (e.g., -Br) can decompose under prolonged storage. Use fresh samples and low-temperature storage for reliable data .

Q. What methodological trade-offs exist between one-pot and multi-step syntheses?

  • One-pot synthesis (e.g., combining salicylaldehyde, malononitrile, and 2-cyanoacetohydrazide in ethanol/pyridine) improves atom economy but risks side reactions (e.g., dimerization) .
  • Multi-step synthesis (e.g., isolating intermediates like compound 12 in ) allows precise control but increases purification complexity .
    Optimization Tip : Use catalytic piperidine or ammonium acetate to enhance cyclization efficiency in one-pot reactions .

Q. How can computational methods aid in predicting physicochemical properties?

Density functional theory (DFT) and molecular docking can:

  • Predict solubility, logP, and bioavailability for drug-like derivatives (e.g., chromeno[4,3-d]pyrimidines) .
  • Simulate IR/NMR spectra to validate experimental data and resolve ambiguities (e.g., distinguishing tautomers) .

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